N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide

Catalog No.
S15728340
CAS No.
M.F
C13H22N4O2
M. Wt
266.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)met...

Product Name

N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide

IUPAC Name

N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

InChI

InChI=1S/C13H22N4O2/c1-9-14-11(16-19-9)8-17-6-5-10(7-17)12(18)15-13(2,3)4/h10H,5-8H2,1-4H3,(H,15,18)

InChI Key

OIGAUZKVTSGFAO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)CN2CCC(C2)C(=O)NC(C)(C)C

N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide is a synthetic organic compound classified as a pyrrolidine carboxamide. Its structure features a tert-butyl group, a methyl-substituted oxadiazole ring, and a pyrrolidine carboxamide moiety. The molecular formula for this compound is C13H22N4O2C_{13}H_{22}N_{4}O_{2} with a molecular weight of 266.34 g/mol. The compound's unique structure contributes to its potential applications in various fields, including medicinal chemistry and materials science.

The synthesis of N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide typically involves multiple synthetic steps:

  • Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as the reaction of a hydrazide with an acyl chloride in the presence of a base.
  • Attachment of the Pyrrolidine Moiety: A nucleophilic substitution reaction introduces the pyrrolidine ring by reacting a suitable pyrrolidine derivative with the oxadiazole intermediate.
  • Introduction of the tert-Butyl Group: The tert-butyl group can be added via alkylation reactions using tert-butyl halides or similar reagents.

These reactions can yield various products depending on specific conditions and reagents used, including hydroxylated derivatives and substituted compounds.

Research indicates that N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide exhibits potential biological activities. It is being studied for its antimicrobial, antiviral, and anticancer properties. The mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

The synthesis methods for N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide generally involve:

  • Oxadiazole Synthesis: Cyclization reactions involving hydrazides and acyl chlorides.
  • Pyrrolidine Introduction: Nucleophilic substitution reactions with pyrrolidine derivatives.
  • Alkylation: Using tert-butyl halides to introduce the tert-butyl group.

These methods allow for the creation of this compound from readily available starting materials, making it accessible for further research and application.

N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide has diverse applications:

  • Chemistry: As a building block in synthesizing more complex molecules and as a reagent in organic transformations.
  • Biology: Investigated for its potential therapeutic roles in treating various diseases due to its biological activity.
  • Industry: Used in developing new materials and as an intermediate in pharmaceutical and agrochemical production.

The interaction studies of N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide focus on its binding affinity to specific enzymes or receptors. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications. Detailed investigations are necessary to elucidate the exact molecular targets and pathways involved in its biological effects.

Several compounds share structural similarities with N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide:

Compound NameStructureUnique Features
N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxylateC13H22N4O2Contains a carboxamide functional group
N-tert-butyl-1-[5-methyl-(1,2,4)-oxadiazol]-3-pyrrolidinoneC12H20N4O2Features a different nitrogen configuration
5-Methyl-(1,2,4)-oxadiazole derivativesVariesDiverse biological activities depending on substituents

Uniqueness

N-tert-butyl-1-[(5-methyl-1,2,4-oxadiazol-3-y)methyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups that impart distinct chemical and biological properties. Its structural versatility allows for various chemical modifications that enhance its utility in research and industrial applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

266.17427596 g/mol

Monoisotopic Mass

266.17427596 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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